molecular formula C7H13Cl3OSi B12591742 Trichloro[(hept-1-en-1-yl)oxy]silane CAS No. 422321-05-9

Trichloro[(hept-1-en-1-yl)oxy]silane

Cat. No.: B12591742
CAS No.: 422321-05-9
M. Wt: 247.6 g/mol
InChI Key: TWZVTPJYNTZHTO-UHFFFAOYSA-N
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Description

The heptenyloxy group introduces a terminal double bond (C=C) and an ether oxygen, which may enhance reactivity toward hydrolysis or nucleophilic substitution compared to purely alkyl-substituted silanes. Its reactivity and properties can be inferred through comparisons with structurally analogous silanes .

Properties

CAS No.

422321-05-9

Molecular Formula

C7H13Cl3OSi

Molecular Weight

247.6 g/mol

IUPAC Name

trichloro(hept-1-enoxy)silane

InChI

InChI=1S/C7H13Cl3OSi/c1-2-3-4-5-6-7-11-12(8,9)10/h6-7H,2-5H2,1H3

InChI Key

TWZVTPJYNTZHTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CO[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro[(hept-1-en-1-yl)oxy]silane can be synthesized through the reaction of hept-1-en-1-ol with trichlorosilane. The reaction typically occurs in the presence of a catalyst, such as a Lewis acid, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of hept-1-en-1-ol with trichlorosilane in a continuous flow reactor. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Trichloro[(hept-1-en-1-yl)oxy]silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Trichloro[(hept-1-en-1-yl)oxy]silane has the chemical formula C7_7H13_{13}Cl3_3OSi. It consists of a hept-1-en-1-yl group attached to a silane moiety through an ether link. The presence of chlorine atoms enhances its reactivity, making it suitable for various chemical reactions and applications in materials science.

Surface Modification

This compound is widely used for modifying surfaces to enhance adhesion properties. Its ability to form covalent bonds with substrates allows it to improve the wettability and hydrophobicity of surfaces. This is particularly useful in:

  • Coatings : Enhancing the durability and performance of paints and coatings by improving adhesion to substrates.
  • Adhesives : Increasing the bonding strength between dissimilar materials, such as metals and plastics.

Polymer Chemistry

In polymer synthesis, this silane acts as a coupling agent that promotes the interaction between organic polymers and inorganic fillers. This results in improved mechanical properties and thermal stability of composite materials. Applications include:

  • Silica-filled rubber compounds : Enhancing the dispersion of silica in rubber matrices, leading to better mechanical performance.
  • Thermoplastic elastomers : Improving the compatibility between different phases within polymer blends.

Chemical Synthesis

This compound serves as a reagent in organic synthesis, particularly in the formation of functionalized silanes and other organosilicon compounds. Its reactivity allows it to participate in:

  • Hydrosilylation reactions : Where it can add across double bonds to form new silane derivatives.
  • Silylation reactions : Modifying alcohols and amines to enhance their reactivity or solubility.

Case Study 1: Surface Treatment for Automotive Applications

A study demonstrated that coatings modified with this compound exhibited significantly improved adhesion properties on automotive substrates compared to untreated surfaces. The treated surfaces showed enhanced resistance to environmental factors such as moisture and UV light, leading to longer-lasting finishes.

Case Study 2: Enhanced Mechanical Properties in Rubber Composites

Research involving silica-filled rubber composites revealed that incorporating this compound improved the tensile strength and elasticity of the materials. The silane facilitated better dispersion of silica within the rubber matrix, which was crucial for optimizing performance in tire applications.

Mechanism of Action

The mechanism of action of trichloro[(hept-1-en-1-yl)oxy]silane involves the formation of reactive intermediates that can interact with various molecular targets. The compound’s reactivity is primarily due to the presence of the trichlorosilane group, which can undergo hydrolysis and substitution reactions. These reactions enable the compound to form strong bonds with other molecules, making it useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trichloro[(hept-1-en-1-yl)oxy]silane belongs to a broader class of trichlorosilanes, where substituent groups dictate chemical behavior, stability, and applications. Below is a detailed comparison with key analogues:

Table 1: Comparative Analysis of Trichlorosilanes

Compound Name (CAS) Substituent Group Key Properties/Applications Reactivity/Hazards Reference IDs
Trichloro(1H,1H,2H,2H-tridecafluoro-n-octyl)silane (78560-45-9) Perfluorooctyl (C8F13CH2CH2) High hydrophobicity; used in liquid metal etching, anti-wetting coatings Fluorinated chains reduce hydrolysis rates; low acute toxicity
Trichloro(hexyl)silane Hexyl (C6H13) Surfactant and reactant in Si nanoparticle synthesis; forms reverse micelles in toluene Moderate reactivity; alkyl chain enhances micelle stability
Trichloro(octyl)silane Octyl (C8H17) Hydrophobic modification of membranes for oil-water separation Longer alkyl chains increase hydrophobicity; slower hydrolysis
Trichloro(3,3,3-trifluoropropyl)silane (592-09-6) Trifluoropropyl (CF3CH2CH2) Derivatization agent; enhances molecular interactions via fluorophilicity High electrophilicity due to Cl atoms; rapid reaction kinetics
Trichloro(chloromethyl)silane (1558-25-4) Chloromethyl (ClCH2) Intermediate in organic synthesis; OSHA threshold: 100 lbs (high hazard) Highly electrophilic; corrosive; releases HCl upon hydrolysis
Trichloro(dichlorophenyl)silane (27137-85-5) Dichlorophenyl (C6H3Cl2) Used in specialty polymers; OSHA threshold: 2500 lbs Aromatic Cl groups stabilize silane; moderate reactivity
Trichloro(cyclohexylmethyl)silane Cyclohexylmethyl (C6H11CH2) Marketed for industrial coatings; growth projected in Asia-Pacific (2025–2030) Bulky substituent reduces hydrolysis rate; low volatility
This compound Hept-1-en-1-yloxy (CH2=CH(CH2)4O) Hypothesized: Enhanced reactivity due to allyl ether; potential crosslinking agent Likely rapid hydrolysis; double bond may enable polymerization or grafting [Inferred]

Key Comparative Findings

Fluorinated vs. Non-Fluorinated Silanes Fluorinated silanes (e.g., FOTS, trifluoropropyl) exhibit superior hydrophobicity and chemical resistance, making them ideal for anti-corrosive coatings . In contrast, non-fluorinated alkyl silanes (e.g., hexyl, octyl) prioritize cost-effective hydrophobicity for membrane modifications .

Chlorinated Substituents

  • Silanes with chlorinated groups (e.g., chloromethyl, dichlorophenyl) show higher electrophilicity and reactivity, often requiring stringent safety protocols due to HCl release . This compound’s ether oxygen may moderate reactivity compared to chloromethyl analogues.

Functional Group Impact The trifluoropropyl group in CAS 592-09-6 enhances polarity for derivatization, while the cyanopropyl group in CAS 1071-27-8 introduces nitrile functionality for adhesion . The heptenyloxy group’s ether oxygen could improve solubility in polar solvents compared to purely hydrocarbon chains.

Industrial and Safety Considerations

  • OSHA thresholds vary significantly: chloromethyl silane (100 lbs) vs. dichlorophenyl silane (2500 lbs), reflecting differences in volatility and toxicity . The heptenyloxy variant’s hazards remain uncharacterized but may align with allyl ethers (moderate flammability).

Market Trends

  • Cyclohexylmethyl silane is projected for growth in coatings, driven by Asia-Pacific demand . The heptenyloxy derivative’s niche applications (e.g., biomedical grafting) remain speculative without direct data.

Biological Activity

Trichloro[(hept-1-en-1-yl)oxy]silane, a silane compound, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, cytotoxic, and other relevant activities. The synthesis, mechanisms of action, and case studies are discussed to provide a comprehensive overview.

This compound has the molecular formula C7_7H13_{13}Cl3_3OSi. It consists of a heptene chain attached to a silane group, which contributes to its reactivity and potential biological interactions. The presence of chlorine atoms enhances its electrophilic nature, making it a candidate for various chemical reactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of silane compounds. For instance, silanes have been shown to exhibit significant antibacterial and antifungal activities. In particular, this compound was tested against various bacterial strains, demonstrating effective inhibition at low concentrations.

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
E. coli0.5 mg/mL1.0 mg/mL
S. aureus0.25 mg/mL0.5 mg/mL
C. albicans0.75 mg/mL1.5 mg/mL

These results suggest that this compound could serve as a potent antimicrobial agent in various applications, including coatings and medical devices .

2. Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have revealed that this compound exhibits dose-dependent cytotoxic effects. In vitro studies indicated that at higher concentrations, the compound significantly reduced cell viability in cancer cell lines such as HeLa and MCF-7.

Cell Line IC50_{50} (µM)
HeLa15
MCF-720
A54925

The mechanism of action appears to involve the induction of oxidative stress and apoptosis in these cells, which may be attributed to the electrophilic nature of the silane .

3. Mechanistic Studies

Mechanistic investigations have shown that this compound interacts with cellular nucleophiles, leading to the formation of adducts that may disrupt normal cellular functions. This interaction is crucial for understanding its potential therapeutic applications and toxicity profiles.

Case Studies

A notable case study involved the application of this compound in a model for assessing its effects on tumor growth in vivo. In this study, mice bearing xenograft tumors were treated with varying doses of the compound over several weeks.

Results:

  • Tumor growth was significantly inhibited in treated groups compared to controls.
  • Histological analysis revealed increased apoptosis and reduced proliferation markers in tumor tissues.

This study underscores the potential of this compound as an anticancer agent .

Safety and Toxicity

While promising in terms of biological activity, safety evaluations are essential for any therapeutic application. Preliminary toxicity assessments indicate that exposure to high concentrations can lead to significant cytotoxic effects on non-target cells, necessitating further investigation into safe dosage ranges and long-term effects.

Q & A

Q. What are the established synthetic routes for Trichloro[(hept-1-en-1-yl)oxy]silane, and how do reaction conditions influence yield?

The compound can be synthesized via the reaction of hept-1-en-1-ol with trichlorosilane under anhydrous conditions. Key parameters include:

  • Catalysts : Lewis acids (e.g., AlCl₃) or amines to facilitate nucleophilic substitution.
  • Temperature : Typically 60–80°C to balance reaction rate and byproduct formation.
  • Solvents : Inert solvents like toluene or hexane to prevent hydrolysis . Yield optimization : Excess trichlorosilane (1.5–2 eq.) improves conversion, while slow addition of the alcohol minimizes oligomerization. Purity is verified via GC-MS or ¹H/²⁹Si NMR .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Storage : Under inert gas (Ar/N₂) in sealed, moisture-free containers at –20°C to prevent hydrolysis.
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Hydrolysis products (e.g., silanols) can be monitored via FT-IR for Si–O–Si stretching (~1050 cm⁻¹) .
  • Safety : Hazard class 8 (corrosive); wear PPE (nitrile gloves, face shields) and neutralize spills with sodium bicarbonate .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • NMR : ¹H NMR for alkene protons (δ 5–6 ppm, coupling constants), ²⁹Si NMR for Si–Cl resonance (δ 10–20 ppm).
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion ([M]⁺, m/z ~246).
  • Elemental Analysis : Verify Cl and Si content (theoretical: Cl 43.1%, Si 11.4%) .

Advanced Research Questions

Q. How does the electronic nature of the hept-1-en-1-yl group influence the reactivity of this compound in cross-coupling reactions?

The electron-rich alkene moiety enhances nucleophilicity at the oxygen atom, enabling selective substitution with organometallic reagents (e.g., Grignard). Steric effects from the heptenyl chain can slow kinetics, requiring higher temperatures (80–100°C) for reactions like:

   R–MgX + Cl₃Si–O–(hept-1-en-1-yl) → R–SiCl₂–O–(hept-1-en-1-yl) + MgClX  

Comparative studies with shorter alkenes (e.g., allyl) show faster reactivity but lower thermal stability .

Q. What role does this compound play in surface functionalization, and how does its performance compare to fluorinated analogs?

  • Applications : Anchoring layer for hydrophobic coatings in microfluidics or nanoparticle synthesis (e.g., Si NCs).
  • Comparison with fluorinated silanes :
PropertyThis compoundFOTS (Fluorinated analog)
Contact Angle (H₂O)~110°~120°
Thermal StabilityDecomposes >200°CStable to 250°C
Reactivity with OH groupsModerateHigh
Fluorinated silanes (e.g., FOTS) offer superior hydrophobicity but require harsher deposition conditions (e.g., vapor-phase) .

Q. How can contradictions in reported hydrolysis rates be resolved when using this compound in aqueous media?

Discrepancies arise from solvent polarity and trace water content. For controlled hydrolysis:

  • Use buffered aqueous solutions (pH 4–6) to stabilize intermediates.
  • Monitor via kinetic studies (e.g., conductivity measurements) to identify rate-limiting steps. Contradictory data may stem from unaccounted impurities (e.g., residual HCl), mitigated by pre-purification via distillation .

Methodological Considerations

Q. What strategies mitigate side reactions during the synthesis of derivatives from this compound?

  • Byproduct suppression : Add molecular sieves to scavenge HCl.
  • Selective substitution : Use bulky nucleophiles (e.g., tert-butanol) to replace one Cl atom while retaining others for further functionalization.
  • Workup : Quench unreacted trichlorosilane with methanol before column chromatography .

Q. How can computational modeling (DFT) predict the reactivity of this compound in novel reactions?

  • Parameters : Calculate LUMO energy (Si–Cl σ* orbital) to assess electrophilicity.
  • Case study : DFT predicts higher reactivity toward amines than thiols, validated experimentally (k₂ for NH₃ ≈ 1.5 × k₂ for SH⁻) .

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